molecular formula C23H21F3N4O3 B2885820 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE CAS No. 1116074-28-2

4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE

Cat. No.: B2885820
CAS No.: 1116074-28-2
M. Wt: 458.441
InChI Key: QWZBAYFWPONMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[2-(trifluoromethyl)phenyl]methyl}benzamide is a synthetic small molecule compound of significant interest in medicinal chemistry and early-stage drug discovery research. The compound features a complex structure integrating a benzamide core, a substituted pyrazine ring, and a morpholine group . This specific molecular architecture, particularly the presence of the trifluoromethyl group, is commonly employed in the design of compounds to modulate pharmacokinetic properties and enhance binding affinity in biological systems. While the specific biological target and full pharmacological profile of this exact isomer are areas of active investigation, compounds with similar structural motifs, particularly those containing the morpholino-pyrazine scaffold, have been explored as potential kinase inhibitors for therapeutic applications in oncology and other disease areas . As a key chemical tool, this benzamide derivative provides researchers with a valuable building block for probing protein function, screening for biological activity, and optimizing structure-activity relationships (SAR) in novel drug development programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access detailed molecular data, including CAS number 1116084-27-5, chemical formula, and structural identifiers, to support their experimental design .

Properties

IUPAC Name

4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O3/c24-23(25,26)19-4-2-1-3-17(19)15-29-21(31)16-5-7-18(8-6-16)33-22-20(27-9-10-28-22)30-11-13-32-14-12-30/h1-10H,11-15H2,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZBAYFWPONMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route may involve the following steps:

    Formation of the pyrazine ring: This step involves the reaction of appropriate starting materials to form the pyrazine ring, which is a key structural component of the compound.

    Introduction of the morpholine group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with the pyrazine ring.

    Attachment of the benzamide moiety: The benzamide moiety is attached to the pyrazine ring through an amide bond formation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a suitable reaction, such as a nucleophilic substitution or addition reaction

Chemical Reactions Analysis

4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to form corresponding hydrolysis products

Scientific Research Applications

4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential pharmacological properties, including its ability to interact with specific molecular targets and pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the morpholine, pyrazine, and trifluoromethyl groups contributes to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several benzamide derivatives, as highlighted below:

Compound Name / ID Key Structural Features Reference
Target Compound Pyrazine-morpholine core, trifluoromethylphenyl-methyl-benzamide -
MR9 () Morpholin-4-yl, trifluoromethylphenyl, pyrimidine-pyridine hybrid
Temano-grel () Morpholine-ethoxy, pyrazole, methoxybenzamide (platelet aggregation inhibitor)
Compound 10d () Thiazole-ureido core, trifluoromethylphenyl (yield: 93.4%, ESI-MS m/z: 548.2)
Compound Pyrazine-2-yl, trifluoromethylphenyl-ethoxy, methoxy-methyl-propanamide

Key Observations :

  • The trifluoromethyl group is a common feature, enhancing lipophilicity and metabolic stability.
  • Morpholine rings (e.g., in MR9 and temano-grel) improve solubility and binding affinity to targets like kinases .
  • Pyrazine cores (target compound, ) may offer distinct electronic effects compared to pyrimidine (MR9) or thiazole () rings.

Physicochemical Properties

Property Target Compound (Estimated) MR9 () Temano-grel () Compound 10d ()
Molecular Formula C27H23F3N4O3 C29H27F3N6O3 C24H28N4O4 C23H22F3N5O3S
Molecular Weight (g/mol) ~508.5 564.55 460.50 513.50
Key Functional Groups Morpholine, pyrazine, CF3 Morpholine, pyrimidine Morpholine, pyrazole Thiazole, ureido, CF3

Analysis :

  • The target compound’s molecular weight (~508.5) is intermediate compared to MR9 (564.55) and temano-grel (460.50).
  • The trifluoromethyl group contributes to higher lipophilicity (logP ~3.5–4.0 estimated) across all compounds .

Comparison :

  • The target compound’s pyrazine-morpholine linkage may require specialized conditions (e.g., iodine/DMSO, as in ) compared to thiazole or pyrazole analogs .

Target Compound Hypotheses :

  • Potential kinase or protease inhibition due to morpholine-pyrazine synergy.
  • The trifluoromethyl group may confer resistance to oxidative metabolism, extending half-life .

Biological Activity

The compound 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[2-(trifluoromethyl)phenyl]methyl}benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H21F3N4O3C_{23}H_{21}F_3N_4O_3, and it features a morpholine ring, a pyrazine moiety, and a trifluoromethyl-substituted phenyl group. The structure can be represented as follows:

SMILES O=C(c(cc1)ccc1Oc1nccnc1N1CCOCC1)NCc1cccc(C(F)(F)F)c1\text{SMILES }O=C(c(cc1)ccc1Oc1nccnc1N1CCOCC1)NCc1cccc(C(F)(F)F)c1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The morpholine and pyrazine components are known to enhance binding affinity and selectivity towards these targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or inflammation.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular responses.

Anti-inflammatory Effects

Compounds similar to 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[2-(trifluoromethyl)phenyl]methyl}benzamide have been reported to exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways such as NF-kB.

Case Studies

  • In Vivo Studies :
    A study investigating the efficacy of a structurally related compound in a mouse model showed significant tumor reduction when administered at doses correlating with enzyme inhibition levels.
  • Cell Line Assays :
    In vitro assays using human cancer cell lines demonstrated that compounds with similar functional groups exhibited cytotoxic effects, leading to apoptosis in treated cells.

Q & A

Q. How can researchers optimize the synthesis of 4-{[3-(Morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[2-(trifluoromethyl)phenyl]methyl}benzamide to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic evaluation of reaction conditions. For example:
  • Reagent selection: Use catalysts like palladium on carbon (common in analogous morpholine-containing compounds) to enhance coupling efficiency .
  • Temperature control: Maintain inert atmospheres (e.g., nitrogen) during sensitive steps like amide bond formation to prevent side reactions .
  • Purification: Employ gradient elution in HPLC with a C18 column to isolate impurities, particularly trifluoromethyl byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the benzamide backbone and trifluoromethyl group positioning. 19F^{19}\text{F} NMR is critical for verifying trifluoromethyl integrity .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode ensures accurate mass determination, especially for morpholine and pyrazine fragments .
  • X-ray Crystallography: If crystals are obtainable, resolve the 3D structure to validate stereochemistry and intermolecular interactions .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer:
  • Molecular Docking: Use software like AutoDock Vina to screen against protein databases (e.g., PDB). Focus on kinases or GPCRs due to the morpholine moiety’s affinity for ATP-binding pockets .
  • In Vitro Binding Assays: Perform fluorescence polarization assays with labeled ATP analogs to quantify competitive inhibition in kinase targets .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer:
  • Replicate under controlled conditions: Standardize cell lines (e.g., use authenticated HepG2 for cytotoxicity studies) and normalize to internal controls (e.g., β-actin) .
  • Orthogonal assays: Combine enzymatic inhibition data (e.g., IC50_{50}) with cellular viability assays (e.g., MTT) to distinguish direct target effects from off-target toxicity .
  • Theoretical alignment: Reconcile discrepancies using a framework like Structure-Activity Relationship (SAR) models to identify confounding functional groups (e.g., trifluoromethyl’s metabolic stability) .

Q. What computational strategies are effective for modeling the compound’s interactions with dynamic biological systems?

  • Methodological Answer:
  • Molecular Dynamics (MD) Simulations: Simulate binding to a solvated kinase domain (e.g., EGFR) using AMBER or GROMACS to assess conformational stability over 100+ ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate charge distribution in the pyrazine ring to predict electron-deficient regions prone to nucleophilic attack .

Q. How can multi-omics approaches be integrated to study the compound’s pharmacological effects?

  • Methodological Answer:
  • Transcriptomics: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., MAPK signaling) and validate via qPCR .
  • Metabolomics: Use LC-MS to track trifluoromethyl metabolite formation in liver microsomes, correlating with CYP450 isoform activity .

Q. What methodologies are suitable for evaluating the compound’s environmental impact?

  • Methodological Answer:
  • Biodegradation assays: Use OECD 301B guidelines to measure mineralization rates in activated sludge .
  • Ecotoxicology models: Expose Daphnia magna to sublethal concentrations and monitor survival/behavioral endpoints, referencing the compound’s logP (predicted ~3.5) for bioaccumulation potential .

Q. How to design a long-term stability study for this compound under varying storage conditions?

  • Methodological Answer:
  • ICH Guidelines: Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. Focus on hydrolysis-prone sites (e.g., benzamide linkage) .
  • Light exposure: Use ICH Q1B photostability protocols with UV/visible light to assess morpholine ring oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.